molecular formula C15H17NO4S B5690792 ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate

ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate

Cat. No. B5690792
M. Wt: 307.4 g/mol
InChI Key: FSSFRUPTSRSZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate, also known as DMFT, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMFT has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

Ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate's mechanism of action is not fully understood, but it is believed to act through several pathways, including the inhibition of protein kinase C and the modulation of intracellular calcium levels. ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate's advantages for use in lab experiments include its ability to inhibit the growth of cancer cells, its neuroprotective effects, and its potential use in the treatment of inflammatory diseases. However, ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate's limitations include its potential toxicity and its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate. One area of interest is the development of ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate-based therapies for cancer and inflammatory diseases. Another potential direction is the investigation of ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate's effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate's mechanism of action and its potential toxicity.

Synthesis Methods

Ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4,5-dimethylthiophene-2-amine and ethyl chloroformate. The final product is obtained through purification using column chromatography.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. Studies have shown that ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate has anti-tumor activity in several cancer cell lines and can inhibit the growth of cancer cells. ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage. In immunology, ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-5-19-15(18)12-8(2)10(4)21-14(12)16-13(17)11-6-7-20-9(11)3/h6-7H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSFRUPTSRSZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

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